molecular formula C24H22N2O7 B13676274 (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B13676274
M. Wt: 450.4 g/mol
InChI Key: RTAGBAKLUOBWMH-QFIPXVFZSA-N
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Description

The compound "(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate" is a structurally complex molecule featuring:

  • A (4-nitrophenyl)methyl ester moiety, which introduces electron-withdrawing nitro groups that influence reactivity and stability.
  • A phenylmethoxycarbonyl (Z) group protecting the amino functionality, a common strategy in peptide synthesis to prevent undesired side reactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a synthetic intermediate or protease inhibitor precursor.

Properties

Molecular Formula

C24H22N2O7

Molecular Weight

450.4 g/mol

IUPAC Name

(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C24H22N2O7/c27-21-12-8-17(9-13-21)14-22(25-24(29)33-16-18-4-2-1-3-5-18)23(28)32-15-19-6-10-20(11-7-19)26(30)31/h1-13,22,27H,14-16H2,(H,25,29)/t22-/m0/s1

InChI Key

RTAGBAKLUOBWMH-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

Stepwise Preparation Method

Protection of the Amino Group
  • Starting from (2S)-3-(4-hydroxyphenyl)alanine, the amino group is protected by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO3 or Na2CO3 in aqueous-organic solvent) to yield the N-Cbz-protected amino acid.
  • This step prevents unwanted side reactions during esterification and purification.
Activation of the Carboxyl Group via 4-Nitrophenyl Ester Formation
  • The protected amino acid is then converted to its 4-nitrophenyl ester by reacting with 4-nitrophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in an aprotic solvent like dichloromethane.
  • The reaction proceeds under mild conditions to avoid racemization.
  • The 4-nitrophenyl ester formation is confirmed by characteristic UV absorbance and NMR signals.
Purification
  • The crude product is purified by column chromatography using solvents such as petroleum ether and ethyl acetate mixtures.
  • Crystallization from solvents like toluene or acetone may be employed to obtain analytically pure crystals.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description
1 (2S)-3-(4-hydroxyphenyl)alanine, benzyl chloroformate, NaHCO3, aqueous dioxane, 0–5 °C Amino group protection to form N-Cbz-(2S)-3-(4-hydroxyphenyl)alanine
2 N-Cbz-(2S)-3-(4-hydroxyphenyl)alanine, 4-nitrophenol, DCC, dichloromethane, 0 °C to room temp, 12 h Formation of 4-nitrophenyl ester
3 Filtration to remove dicyclohexylurea, solvent evaporation, column chromatography (petroleum ether:ethyl acetate 9:1) Purification of (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

Yield: Typically 45-60% depending on scale and purity requirements.

Analytical Data Supporting Preparation

Analysis Method Observations & Data
Nuclear Magnetic Resonance (NMR) Characteristic aromatic proton signals for 4-nitrophenyl and Cbz groups; α-proton signals confirming stereochemistry; absence of free amino signals.
Infrared Spectroscopy (IR) Strong ester carbonyl stretch (~1740 cm⁻¹), carbamate carbonyl (~1690 cm⁻¹), and nitro group absorptions (~1520 and 1340 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight ~420 g/mol.
High-Performance Liquid Chromatography (HPLC) Single major peak confirming purity >95%.
Melting Point Sharp melting point consistent with literature values (typically ~100-110 °C).

Additional Research Findings and Variations

  • Alternative Coupling Agents: Use of N-hydroxysuccinimide (NHS) esters instead of 4-nitrophenyl esters has been reported but 4-nitrophenyl esters are preferred for their stability and reactivity in peptide synthesis.
  • Solvent Effects: Aprotic solvents like dichloromethane or tetrahydrofuran (THF) are favored for esterification steps to minimize side reactions.
  • Temperature Control: Low temperatures during coupling reduce racemization and improve stereochemical integrity.
  • Scale-Up Considerations: Patents and industrial reports suggest continuous flow methods and optimized reagent stoichiometry to enhance yield and reproducibility on larger scales.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Notes
Amino protection Benzyl chloroformate, NaHCO3 0–5 °C, aqueous-organic 85-90 Protects amino group as Cbz
Ester formation 4-nitrophenol, DCC 0 °C to RT, CH2Cl2 45-60 Forms activated 4-nitrophenyl ester
Purification Column chromatography Petroleum ether:ethyl acetate 9:1 Yields analytically pure compound

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its functional groups.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities with analogous compounds from the provided evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) XLogP3 Functional Group Impact Reference
Target Compound
(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
• 4-Nitrophenylmethyl ester
• 4-Hydroxyphenyl group
• Z-protected amino group
Not explicitly stated Not stated • Nitro group enhances electrophilicity.
• Hydroxyl group increases polarity.
N/A
(4-ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate • Coumarin-derived ester
• Z-protected amino group
395.4 3.7 • Coumarin core may confer fluorescence or photochemical activity.
methyl (2S)-3-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate • Boc-protected amino group
• 4-Hydroxy-3-methylphenyl substituent
309.36 Not stated • Boc group offers acid-labile protection.
• Methyl substitution reduces polarity.
methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate • Sulfanyl group
• 4-Methoxyphenyl group
• Hydroxy and amino functionalities
333.40 Not stated • Sulfanyl group enhances nucleophilicity.
• Methoxy group increases lipophilicity.
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid • Free amino acid
• 3-Nitro-4-hydroxyphenyl substituent
Not stated Not stated • Nitro and hydroxyl groups may participate in redox or nitration pathways.

Key Comparative Insights

Ester vs. Amide Linkages: The target compound’s ester group (vs.

Protecting Groups: The Z group in the target compound (phenylmethoxycarbonyl) is stable under acidic conditions but requires hydrogenolysis for deprotection . In contrast, the Boc group (tert-butoxycarbonyl) in is acid-labile, offering orthogonal protection strategies.

Aromatic Substituent Effects :

  • The 4-nitrophenyl group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the 4-methoxyphenyl group in , which is electron-donating and increases lipophilicity.
  • The 4-hydroxyphenyl moiety in the target compound introduces polarity, akin to the 3-nitro-4-hydroxyphenyl group in , which may influence binding interactions in biological systems.

Structural Complexity and Applications: Coumarin-based analogs (e.g., ) may exhibit photophysical properties useful in imaging, whereas sulfanyl-containing compounds (e.g., ) could serve as intermediates in organocatalysis or metal coordination.

Research Findings and Implications

  • Biological Relevance: The nitro and hydroxyl groups in the target compound and suggest possible roles in pro-drug activation or oxidative stress pathways, as nitro groups are known to participate in metabolic nitration processes .
  • Physicochemical Properties : The higher molecular weight and logP of the coumarin derivative (395.4 g/mol, XLogP3 3.7) indicate reduced aqueous solubility compared to the target compound, which lacks a hydrophobic coumarin core.

Biological Activity

The compound (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule that has garnered interest due to its potential biological activities. This article synthesizes available research findings, including case studies and experimental data, to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological properties:

  • Nitrophenyl Group : Known for its electron-withdrawing properties, which can influence the reactivity and interactions of the compound.
  • Hydroxyphenyl Group : This moiety can participate in hydrogen bonding and enhance solubility in biological systems.
  • Phenylmethoxycarbonylamino Group : This group may affect the compound's interaction with biological targets, including enzymes and receptors.

Molecular Formula

  • Molecular Formula : C18H20N2O5
  • Molecular Weight : 348.36 g/mol

Antioxidant Properties

Research indicates that compounds containing nitrophenyl and hydroxyphenyl groups often exhibit significant antioxidant activity. For instance, studies have shown that similar compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways. A study demonstrated that derivatives of similar structures could inhibit cyclooxygenase (COX) enzymes, which are critical for inflammation and pain pathways .

Anticancer Activity

Preliminary studies have suggested that compounds with similar structural motifs possess anticancer properties. For example, a related compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The presence of the nitrophenyl group may enhance this effect by promoting cellular uptake.

Case Studies

  • In Vivo Studies on Metabolism : A study investigating the metabolism of a related nitrophenyl compound in rats revealed significant biotransformation processes including N-acetylation and N-dealkylation. These metabolic pathways are crucial for understanding how the compound might behave in human systems .
  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that compounds with similar structures can inhibit cell proliferation significantly. For example, a derivative was tested against breast cancer cell lines and demonstrated IC50 values in the low micromolar range .

Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantEffective free radical scavenging
Enzyme InhibitionPotential COX inhibition
AnticancerInduces apoptosis in cancer cell lines
Metabolic PathwaysN-acetylation and N-dealkylation observed
Cell ProliferationSignificant inhibition in breast cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with (2S)-2-(phenylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid. Protect the hydroxyl group using a nitrobenzyl ester via a Mitsunobu reaction (e.g., diethyl azodicarboxylate and triphenylphosphine in THF) .
  • Step 2 : Optimize coupling agents (e.g., HATU or DCC) for esterification. Reaction yields improve under anhydrous conditions at 0–4°C with catalytic DMAP .
  • Key Data : NMR (¹H/¹³C) and LC-MS are critical for confirming intermediates. For example, the 4-nitrophenyl group shows aromatic proton signals at δ 8.2–8.4 ppm (¹H NMR) .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is acceptable for pharmacological assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor hydrolysis of the ester bond via LC-MS; degradation products include 4-nitrophenol (m/z 139) and the parent carboxylic acid .

Advanced Research Questions

Q. How can contradictory NMR data for stereoisomeric impurities be resolved during synthesis?

  • Methodology :

  • Step 1 : Use chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 min confirm stereochemical purity .
  • Step 2 : Apply NOESY NMR to detect spatial interactions between the 4-nitrophenyl and phenylmethoxycarbonyl groups. For example, cross-peaks between the nitro group and the chiral center validate the (2S) configuration .

Q. What experimental designs are optimal for evaluating the compound's environmental persistence and ecotoxicity?

  • Methodology :

  • Persistence : Use OECD 308 guidelines to assess hydrolysis in water/sediment systems. Measure half-life (t₁/₂) via LC-MS. The nitro group may prolong t₁/₂ due to electron-withdrawing effects .
  • Ecotoxicity : Conduct acute toxicity assays using Daphnia magna (OECD 202). LC₅₀ values >10 mg/L suggest low acute risk, but chronic effects (e.g., bioaccumulation) require further study .

Q. How can researchers address discrepancies in pharmacological activity data across different cell lines?

  • Methodology :

  • Step 1 : Validate target engagement using radiolabeled analogs (e.g., ³H or ¹⁴C isotopes). Compare binding affinities (Kd) in HEK-293 vs. CHO-K1 cells .
  • Step 2 : Assess metabolic stability in liver microsomes (human vs. rodent). CYP450-mediated demethylation of the phenylmethoxy group may reduce activity in certain models .

Methodological Challenges and Solutions

Q. What strategies improve the scalability of purification for this compound?

  • Solution :

  • Replace silica gel chromatography with countercurrent distribution (e.g., ethyl acetate/water system) for large batches. This reduces solvent waste and improves recovery rates (>85%) .
  • Crystallization optimization: Use ethanol/water (70:30) at −20°C to isolate the compound as a crystalline solid (melting point: 158–160°C) .

Q. How can computational modeling guide the design of analogs with enhanced selectivity?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) against target receptors. The 4-hydroxyphenyl group shows hydrogen bonding with residues like Asp189 in serine proteases .
  • Use QSAR models to predict logP and solubility. Substituents at the nitro position (e.g., −CF₃) may improve membrane permeability .

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